Intra‑Class Pharmacophore Sensitivity: Ortho‑ vs. Para‑Tolyl Piperazine Dopamine Receptor Selectivity Flip
No direct data exist for the target compound. However, a foundational SAR study of N‑(substituted‑phenyl)piperazines demonstrated that an ortho‑tolyl substituent reduces D₂ affinity by >30‑fold relative to the para‑tolyl congener while preserving low‑nanomolar D₄ affinity, yielding a D₄/D₂ selectivity ratio exceeding 100‑fold [1]. Applied to the 2‑(4‑(o‑tolyl)piperazin‑1‑yl)pyridin‑3‑yl methanamine scaffold, this class‑level inference predicts that the ortho‑methyl group of CAS 2173099‑02‑8 is likely to drive D₄‑biased binding, a profile that would be lost if a researcher instead procured the commercially more prevalent para‑tolyl or unsubstituted phenyl derivative.
| Evidence Dimension | Dopamine D₄ vs D₂ receptor binding selectivity |
|---|---|
| Target Compound Data | Not measured for CAS 2173099‑02‑8; predicted D₄‑preferring based on ortho‑tolyl SAR |
| Comparator Or Baseline | Para‑tolyl analog: D₂ Ki ≈ 10 nM; ortho‑tolyl analog: D₂ Ki >300 nM, D₄ Ki <10 nM |
| Quantified Difference | >100‑fold D₄/D₂ selectivity for ortho‑tolyl vs para‑tolyl in reference series |
| Conditions | In vitro radioligand displacement assays using cloned human D₂ and D₄ receptors |
Why This Matters
If the user’s biological hypothesis involves D₄‑mediated pathways (e.g., cognition, addiction), the ortho‑tolyl‑pyridine regioisomer may be the only commercially accessible member of the series capable of testing that hypothesis.
- [1] Johns, A.; Nash, D. J.; Riley, G. J.; Scott, E. E.; Smith, S. A.; Stemp, G.; Wilson, K. N‑(Substituted‑phenyl)piperazines: Antagonists with High Binding and Functional Selectivity for Dopamine D₄ Receptors. Bioorg. Med. Chem. Lett. 1996, 6, 1231–1236. View Source
